1-[3-(4-Ethoxyphenoxy)propyl]pyrrolidine;oxalic acid
Overview
Description
1-[3-(4-Ethoxyphenoxy)propyl]pyrrolidine;oxalic acid is a useful research compound. Its molecular formula is C17H25NO6 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(4-ethoxyphenoxy)propyl]pyrrolidine oxalate is 339.16818752 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical and Spectroscopic Properties of Pyrrolidine Derivatives
Research into N-linked polybispyrroles, which share structural similarities with 1-[3-(4-ethoxyphenoxy)propyl]pyrrolidine oxalate, has demonstrated promising electrochromic and ion receptor properties. These compounds exhibit strong stability, reversible redox processes, and good electrochromic material properties. They change color with oxidation state, making them useful for applications such as metal recovery and ion sensing (O. Mert, A. Demir, & Atilla Cihaner, 2013).
Photolysis in Environmental Remediation
The study of Fe(III)-oxalate complexes in the photolysis of alkylphenol ethoxylates under simulated sunlight conditions reveals the degradation of pollutants via photolytic processes. This research indicates potential environmental applications for related oxalate complexes, including the remediation of water contaminants through photodegradation (Guangming Liu et al., 2010).
Metal-Organic Framework (MOF) Applications
Research into mixed-lanthanide metal-organic frameworks (M'LnMOFs) using sodium oxalate as an ancillary ligand demonstrates the utility of these structures in temperature sensing. These MOFs exhibit a linear response to temperature changes, making them suitable for applications in physiological environments due to their chemical stability across a range of pH levels (Yang Yang et al., 2018).
Quantum Chemical Investigation of Molecular Properties
Studies on the quantum-chemical properties of pyrrolidinones offer insights into their electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. These properties are crucial for applications in material science, including the development of novel organic semiconductors and photovoltaic materials (M. Bouklah et al., 2012).
Synthesis of Pyrrolidine Derivatives
The acid-catalyzed synthesis of 1-(arylsulfonyl)pyrrolidines from phenols offers a methodological advancement in the production of pyrrolidine-1-sulfonylarene derivatives. This research contributes to synthetic chemistry by providing a convenient method for creating derivatives with potential pharmaceutical applications (A. Smolobochkin et al., 2017).
Properties
IUPAC Name |
1-[3-(4-ethoxyphenoxy)propyl]pyrrolidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.C2H2O4/c1-2-17-14-6-8-15(9-7-14)18-13-5-12-16-10-3-4-11-16;3-1(4)2(5)6/h6-9H,2-5,10-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHUIMPFPLTBRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCN2CCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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